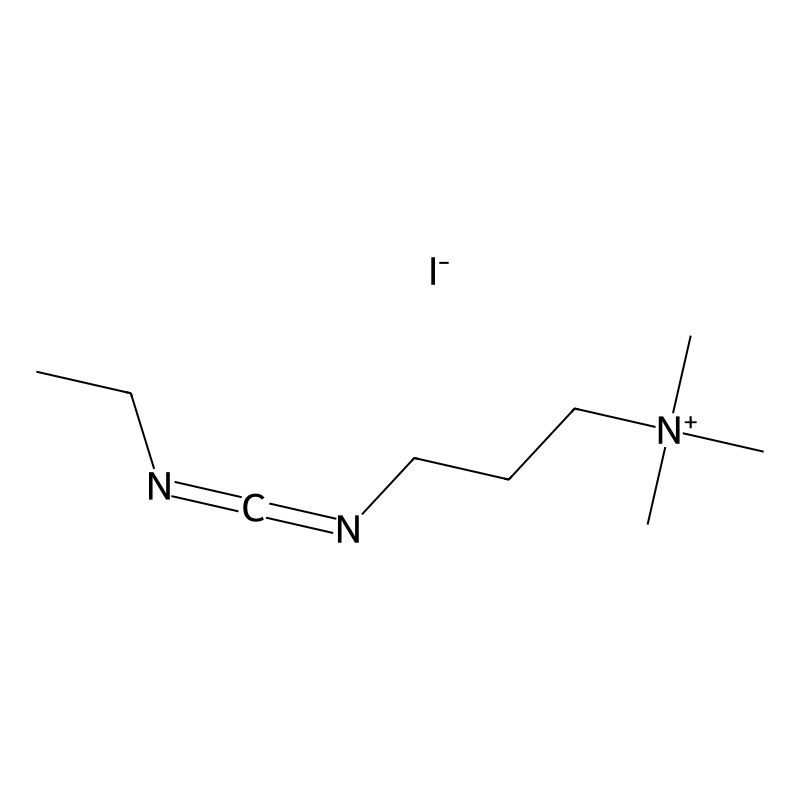1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE METHIODIDE

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Peptide Synthesis
EDC Methiodide is a popular choice for peptide synthesis, a process of linking amino acids to form peptides and proteins. It works by activating the carboxyl group of one amino acid, making it more susceptible to nucleophilic attack by the amine group of another amino acid. This reaction forms an amide bond, the fundamental linkage in peptides ().
Antibody-Drug Conjugate (ADC) Development
ADCs are therapeutic agents combining antibodies with cytotoxic drugs. EDC Methiodide plays a role in linking the drug molecule to the antibody. This conjugation allows targeted delivery of the drug to specific cells recognized by the antibody ().
Bioconjugation Reactions
Bioconjugation refers to the formation of covalent bonds between biomolecules. EDC Methiodide's ability to activate carboxyl groups makes it useful in various bioconjugation reactions, including attaching proteins to carbohydrates, lipids, or other biomolecules ().
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide is a chemical compound with the molecular formula C₉H₂₀IN₃ and a molecular weight of approximately 297.18 g/mol. It is commonly used as a water-soluble reagent for modifying carboxyl groups in proteins and other biomolecules. The compound is characterized by its carbodiimide functional group, which plays a crucial role in facilitating the formation of amide bonds through the activation of carboxylic acids .
As mentioned earlier, EDC-MDI acts as a coupling agent by activating the carboxylic acid towards nucleophilic attack by the amine. The carbodiimide group withdraws electron density from the carbonyl carbon, making it more susceptible to nucleophilic attack. Additionally, the positive charge on the dimethylamino group helps to attract the negatively charged carboxylic acid group, facilitating the reaction [].
- Skin and Eye Irritant: EDC-MDI can cause irritation upon contact with skin and eyes. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound [].
- Respiratory Irritant: Inhalation of EDC-MDI dust or vapors can irritate the respiratory tract. Work in a well-ventilated area and consider using a fume hood for additional protection [].
- Potential Mutagen: Some studies suggest that EDC-MDI may have mutagenic properties. However, more research is needed to confirm this.
The primary chemical reaction involving 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide is its ability to activate carboxylic acids for amide bond formation. In this reaction, the carbodiimide reacts with a carboxylic acid to form an O-acylisourea intermediate, which can then react with an amine to yield an amide and regenerate the carbodiimide . The general reaction mechanism can be summarized as follows:
- Activation of Carboxylic Acid:
- Formation of Amide:
This reaction is particularly useful in peptide synthesis and cross-linking applications.
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide exhibits significant biological activity, primarily as a coupling agent in bioconjugation reactions. It facilitates the formation of stable amide bonds between carboxyl and amino groups, making it valuable in protein chemistry for modifying proteins and peptides. Its water solubility enhances its applicability in biological systems, allowing for efficient coupling reactions without the need for organic solvents .
The synthesis of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide typically involves the following steps:
- Preparation of Carbodiimide: The first step involves the reaction of ethyl isocyanate with 3-dimethylaminopropylamine to form the corresponding carbodiimide.
- Methylation: The carbodiimide is then reacted with methyl iodide to yield 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide.
This method ensures high yields and purity of the final product .
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide is widely used in various applications, including:
- Peptide Synthesis: It is employed as a coupling agent in solid-phase peptide synthesis.
- Protein Modification: The compound is used to modify proteins by forming stable amides with carboxylic acids.
- Cross-Linking Agent: It serves as a cross-linking agent in bioconjugation, enhancing the stability and functionality of biomolecules .
Studies on the interactions of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide reveal its effectiveness in facilitating reactions between various biomolecules. Its mechanism involves the activation of carboxylic acids, allowing them to react with amines efficiently. Research indicates that this compound can form stable conjugates with proteins, which is critical in drug development and therapeutic applications .
Several compounds share structural similarities or functional roles with 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide. Below are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-Ethyl-N'-(dimethylaminopropyl)carbodiimide | Carbodiimide | Less soluble than 1-(3-Dimethylaminopropyl)-... |
| N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Used primarily in organic synthesis; less biocompatible |
| N,N'-Diisopropylcarbodiimide | Carbodiimide | More sterically hindered; less reactive than EDC |
Uniqueness
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide stands out due to its excellent water solubility and efficiency as a coupling agent in biological systems, making it particularly suitable for protein chemistry applications where aqueous conditions are preferred .
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








